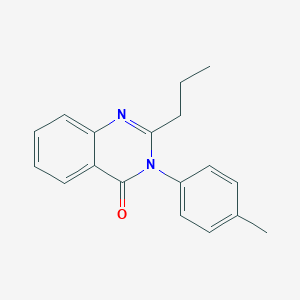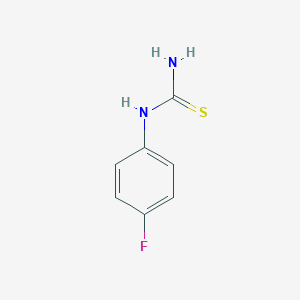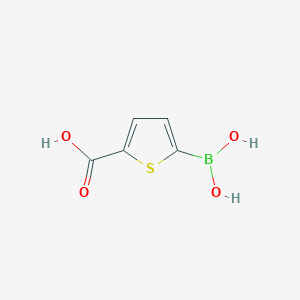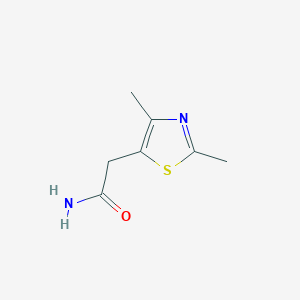
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease.
Biochemical and Physiological Effects:
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a useful tool for studying a variety of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
Future Directions
There are many potential future directions for the study of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesis Methods
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in high yield and purity.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
84312-85-6 |
|---|---|
Product Name |
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- |
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-3-6-17-19-16-8-5-4-7-15(16)18(21)20(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 |
InChI Key |
NZBCVWZSYWKXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)







![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

